

Unveiling the Molecular Architecture of Alisamycin: A Comparative Structural Analysis

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Compound of Interest

Compound Name: Alisamycin

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A detailed guide for researchers, scientists, and drug development professionals on the structural confirmation of the manumycin-class antibiotic, **Alisamycin**, with a comparative overview of the related compound, Asukamycin.

Alisamycin is a member of the manumycin group of antibiotics, a class of natural products known for their antibacterial, antifungal, and in some cases, antitumor activities.[1] Produced by *Streptomyces actuosus*, **Alisamycin**'s structure has been elucidated through a combination of sophisticated spectroscopic techniques.[2] This guide provides a comprehensive overview of the experimental data and methodologies that have been pivotal in confirming its molecular structure, alongside a structural comparison with the related compound, Asukamycin.

The Confirmed Structure of Alisamycin

The chemical structure of **Alisamycin** was determined to have the molecular formula $C_{29}H_{32}N_2O_7$. [2] Its architecture is characterized by a central epoxy-cyclohexenone ring system linked to two distinct side chains: a dienic upper side chain and a triene moiety in the lower side chain. This structural arrangement is a hallmark of the manumycin class of antibiotics.

Physicochemical and Spectroscopic Data for Alisamycin

The structural elucidation of **Alisamycin** was heavily reliant on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) was crucial in determining the elemental composition, while a suite of NMR experiments established the connectivity and stereochemistry of the molecule.[2]

Property	Value
Molecular Formula	C ₂₉ H ₃₂ N ₂ O ₇
Mass Spectrometry	(M+H) ⁺ ion at m/z 521.2276 (High-Resolution FAB-MS)
¹ H NMR (400 MHz, CDCl ₃)	Key signals include exchangeable singlets at δ 13.52 (enolic OH), 7.58 and 7.54 (amide NH), and 3.25 (hydroxyl OH). A complex series of multiplets for the aliphatic and olefinic protons of the side chains and the central ring structure were also observed.
¹³ C NMR (67.5 MHz, CDCl ₃)	Key signals include carbonyl carbons at δ 188.63 (C-1), 165.16 (C-1'), and 174.15 (C-3''). A total of 29 carbon resonances were identified and assigned.

Experimental Protocols

The confirmation of **Alisamycin**'s structure was achieved through the following key experimental methodologies:

1. High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS):

- Objective: To determine the precise molecular weight and elemental composition of **Alisamycin**.
- Methodology: A sample of purified **Alisamycin** was dissolved in a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms. The resulting ions were analyzed by a high-resolution mass spectrometer to measure the mass-to-charge

ratio (m/z) with high accuracy. The observed $(M+H)^+$ ion at 521.2276 allowed for the unambiguous determination of the molecular formula $C_{29}H_{32}N_2O_7$.^[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.
- Methodology: A sample of **Alisamycin** was dissolved in deuterated chloroform ($CDCl_3$) and analyzed using a 400 MHz NMR spectrometer. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments were performed:
 - 1H NMR: Provided information on the chemical environment and coupling interactions of the protons.
 - ^{13}C NMR and DEPT-135: Identified the number and types of carbon atoms (CH_3 , CH_2 , CH , and quaternary carbons).^[2]
 - COSY (Correlation Spectroscopy): Established proton-proton coupling networks, revealing the spin systems of the two side chains and the epoxy-cyclohexenone core.^[2]
 - HMQC (Heteronuclear Multiple Quantum Coherence): Correlated directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.^[2]
 - HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2-3 bond) correlations between protons and carbons, which was critical for connecting the different structural fragments, such as linking the side chains to the central ring via the amide groups.^[2]
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information on the spatial proximity of protons, which helped to establish the relative stereochemistry of the molecule.^[2]

Comparative Analysis: Alisamycin vs. Asukamycin

Asukamycin is another well-characterized member of the manumycin family of antibiotics, produced by *Streptomyces nodosus* subsp. *asukaensis*.^[3] It shares a similar structural

backbone with **Alisamycin** but differs in the nature of its upper side chain.

Structure of Asukamycin: Asukamycin possesses the same central epoxy-cyclohexenone core and the lower triene side chain terminating in a five-membered ring as **Alisamycin**. However, the upper side chain of Asukamycin is a cyclohexyl-hepta-2,4,6-trienamide moiety, whereas **Alisamycin** has a dienic upper side chain.[3]

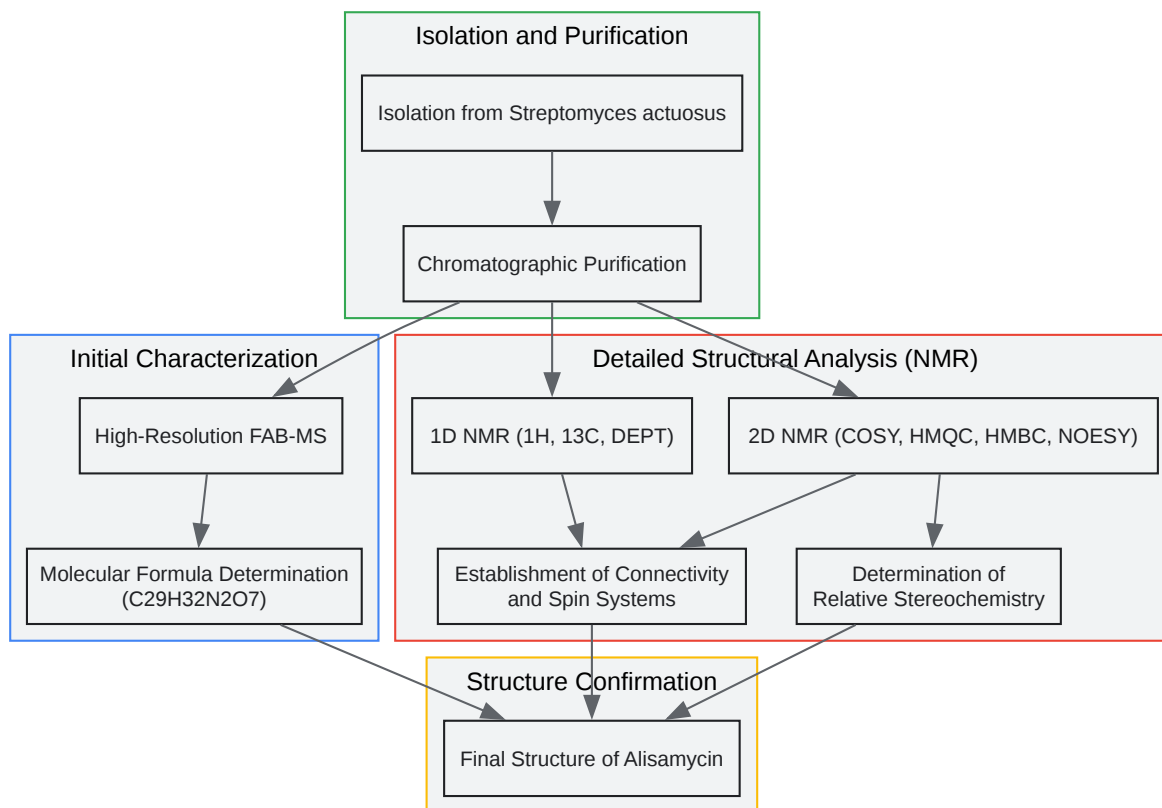
Structural Comparison:

Feature	Alisamycin	Asukamycin
Core Structure	Epoxy-cyclohexenone	Epoxy-cyclohexenone
Lower Side Chain	Conjugated triene with a cyclopentenone unit	Conjugated triene with a cyclopentenone unit
Upper Side Chain	Dienic acyl group	Cyclohexyl-hepta-2,4,6-trienoyl group
Molecular Formula	C ₂₉ H ₃₂ N ₂ O ₇	C ₃₁ H ₃₄ N ₂ O ₇

This structural variation in the upper side chain is a common feature among the manumycin-class antibiotics and is believed to contribute to their differing biological activities.

Experimental Workflow for Structure Confirmation

The logical flow of experiments used to determine the structure of **Alisamycin** is depicted in the following diagram.



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Caption: Experimental workflow for the structural elucidation of **Alisamycin**.

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